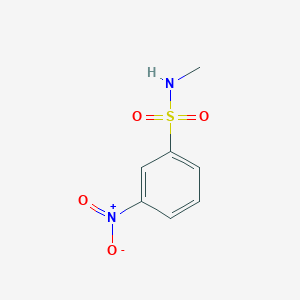

N-Methyl-3-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHDGRMKIXBKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342158 | |

| Record name | N-Methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58955-78-5 | |

| Record name | N-Methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N-Methyl-3-nitrobenzenesulfonamide from Methylamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for the synthesis of N-Methyl-3-nitrobenzenesulfonamide, a valuable compound in organic synthesis. The synthesis is achieved through the nucleophilic substitution reaction of 3-nitrobenzenesulfonyl chloride with methylamine. This guide details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, outlines critical safety considerations, and specifies analytical methods for the characterization of the final product. The information herein is curated for researchers, chemists, and professionals in drug development, emphasizing causality, safety, and validation to ensure reliable and scalable results.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone functional group in medicinal chemistry and organic synthesis.[1] Compounds containing the sulfonamide moiety exhibit a wide range of biological activities, including antibacterial, antitumor, and diuretic properties.[2] this compound serves as a key intermediate or building block for more complex molecules. Its synthesis via the reaction of an amine with a sulfonyl chloride is a classic and fundamental transformation in organic chemistry.[1][3] Understanding this reaction's nuances is crucial for chemists aiming to incorporate the sulfonamide group into target structures.

The rigidity of the sulfonamide functional group often results in crystalline products, which historically has been used as a method for derivatizing and identifying amines by their melting points.[1] This guide focuses on a specific, targeted synthesis, providing the in-depth knowledge necessary for successful and safe execution.

Reaction Principle & Mechanism

The formation of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of 3-nitrobenzenesulfonyl chloride.[4]

-

Nucleophile: Methylamine (CH₃NH₂)

-

Electrophile: 3-nitrobenzenesulfonyl chloride (3-NO₂C₆H₄SO₂Cl)

Mechanism Deep Dive:

The reaction is analogous to nucleophilic acyl substitution at a carbonyl carbon.[4] The lone pair of electrons on the nitrogen atom of methylamine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide product.

A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] This prevents the protonation of the unreacted methylamine, which would render it non-nucleophilic and halt the reaction.

Comprehensive Experimental Protocol

This protocol provides a validated, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 61-63 | - | Corrosive, Moisture Sensitive |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | -7.5 | 48 | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | Corrosive |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Mild Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Mild Irritant |

Equipment Setup

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Melting point apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, dissolve 3-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) in 100 mL of dichloromethane (DCM).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction upon addition of the amine.

-

Amine Addition: Slowly add a solution of methylamine (40% in water, 5.2 g, ~67.7 mmol, 1.5 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Workup - Acid Wash: Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess methylamine), 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification - Recrystallization: The crude solid product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.

-

Final Product: Dry the purified crystals under vacuum to obtain this compound.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety First: A Self-Validating System

Trustworthiness in synthesis is built on rigorous safety and control.

-

3-Nitrobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[5] It causes severe skin burns and eye damage.[6] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Store it under an inert atmosphere and away from water or strong bases.[5]

-

Methylamine: The aqueous solution is flammable, corrosive, and toxic upon inhalation. The reaction should be performed in a well-ventilated fume hood.

-

Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.

-

Exothermic Reaction: The reaction between the sulfonyl chloride and methylamine is exothermic. Slow, controlled addition of the amine at low temperatures (0-5 °C) is essential to prevent a runaway reaction.

Characterization of the Final Product

Validation of the final product's identity and purity is non-negotiable.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₈N₂O₄S[7] |

| Molecular Weight | 216.21 g/mol [7] |

| Appearance | Crystalline solid |

| Melting Point | 110-114 °C[7] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.5-8.5 ppm region) and a signal for the N-methyl group (around 2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR will show distinct peaks for the aromatic carbons and the N-methyl carbon.[8]

-

IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the S=O stretches of the sulfonyl group (typically around 1350 and 1160 cm⁻¹) and the N-O stretches of the nitro group.

Caption: Chemical reaction scheme for the synthesis.

Conclusion

The synthesis of this compound from 3-nitrobenzenesulfonyl chloride and methylamine is a robust and well-understood chemical transformation. By adhering to the detailed protocol, exercising stringent safety precautions, and performing thorough analytical characterization, researchers can reliably produce this valuable chemical intermediate. This guide provides the necessary framework for achieving success in the laboratory, grounded in established chemical principles and safety standards.

References

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.

-

Baskin, J. M., & Rovis, T. (2010). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]

-

Jakubec, P. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Sulfonamide. Wikipedia. Retrieved from [Link]

-

23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

3-Nitrobenzenesulfonyl Chloride MSDS. (n.d.). Aozun Yazhou Chemical. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. aozunasia.com [aozunasia.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C7H8N2O4S | CID 579071 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-3-nitrobenzenesulfonamide

Introduction: A Molecule of Interest

N-Methyl-3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide group, a nitro group, and a methylamine substituent on the sulfonyl moiety. As a member of the sulfonamide class, its derivatives are of significant interest in medicinal chemistry and materials science. The precise positioning of the nitro group on the meta position of the benzene ring, combined with the N-methylation, imparts specific electronic and steric properties that govern its behavior in chemical and biological systems.

Understanding the fundamental physicochemical properties of a compound like this compound is not merely an academic exercise. For researchers in drug development, these parameters are the bedrock upon which formulation, pharmacokinetic profiling, and toxicological assessments are built. For synthetic chemists, they are critical indicators of purity, stability, and reactivity. This guide provides a comprehensive overview of these core properties and details the rigorous, field-proven experimental protocols required for their accurate determination.

Core Physicochemical Data Profile

A consolidated summary of the key physicochemical properties for this compound is presented below. This data represents a combination of experimentally derived values and high-quality computational predictions, providing a robust profile for scientific applications.

| Property | Value | Source |

| CAS Number | 58955-78-5 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₄S | [1][2][3][4] |

| Molecular Weight | 216.21 g/mol | [1][3][4] |

| Melting Point | 110-114 °C | [1][3][4] |

| Boiling Point | 369.4 °C (Predicted) | [3][4] |

| pKa | 10.41 (Predicted) | [4] |

| XLogP3 | 0.2 (Computed) | [2] |

| Appearance | Solid (Expected) |

Experimental Determination of Key Properties

The trustworthiness of any physicochemical data lies in the rigor of the methodology used to obtain it. The following sections detail the standard operating procedures for determining the most critical parameters for this compound, framed with the causality and validation required in a professional research setting.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. A sharp melting range is a reliable indicator of high purity, whereas a broad and depressed range suggests the presence of impurities.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the sample pile to load a small amount of solid.[5] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm is achieved.[5][6] It is critical not to exceed this height, as an overloaded sample can lead to an artificially broad melting range.[6]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of the apparatus.[5]

-

Approximate Determination (if unknown): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate range.[6][7] Allow the apparatus to cool to at least 20 °C below this approximate point before proceeding.[6]

-

Accurate Determination: For the precise measurement, set the apparatus to heat at a slow, controlled rate, ensuring the temperature increases by no more than 1-2 °C per minute near the expected melting point.[7] This slow ramp rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid becomes visible.

-

T₂: The temperature at which the entire sample has completely liquefied, changing from opaque to transparent.[6]

-

-

Reporting: The result is reported as a range (T₁ - T₂). For this compound, a pure sample should melt within the 110-114 °C range.[1][3][4]

Thermodynamic Solubility: Predicting Bioavailability

Thermodynamic solubility measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[8] Unlike kinetic solubility, which can be influenced by sample preparation from DMSO stocks, this "shake-flask" method provides the true saturation solubility, a critical parameter for predicting oral absorption and ensuring valid concentrations in biological assays.[8][9][10]

-

Preparation: Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into a glass vial.[8]

-

Incubation: Add a precise volume (e.g., 1 mL) of the test buffer, typically 0.1 M phosphate buffer at pH 7.4 to mimic physiological conditions.[8]

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Incubate at a constant temperature (e.g., 25 °C or 37 °C) with vigorous agitation for an extended period, typically 24 hours, to ensure the system reaches equilibrium between the solid and dissolved states.[8][9]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is achieved by either centrifuging the samples at high speed or filtering the slurry through a low-binding filter plate (e.g., Millipore Multiscreen).[9]

-

Quantification: Carefully aspirate the clear supernatant. Prepare a calibration curve using known concentrations of the compound. Analyze the supernatant and standards using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[10][11]

-

Reporting: The result is reported in units of µg/mL or µM.

Acidity Constant (pKa) Determination

The pKa value defines the strength of an acid or base and is paramount for understanding a molecule's ionization state at a given pH. This governs its solubility, membrane permeability, and receptor-binding interactions.[12] For this compound, the sulfonamide proton is weakly acidic. Potentiometric titration is a highly precise and standard method for its determination.[13]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements across the titration range.[14]

-

Sample Preparation: Prepare a solution of the compound at a known concentration, typically between 10⁻⁴ M and 1 mM.[13][14] To maintain constant ionic strength, 0.15 M KCl can be used as a supporting electrolyte.[14] For sparingly soluble compounds, a co-solvent may be used, but the resulting pKa will be for that specific solvent system.[13]

-

Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[14] Immerse the calibrated pH electrode into the solution.

-

Titration: Gradually add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acid) to the solution.[14] After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the inflection point of this sigmoid curve, which is most clearly visualized by plotting the first derivative (ΔpH/ΔV).[12] The pKa is the pH at the half-equivalence point, where exactly half of the compound has been neutralized.[14]

-

Reporting: Report the determined pKa value.

Structural Confirmation and Purity Analysis

Beyond physical properties, confirming the chemical identity and purity of the material is a non-negotiable step in any scientific workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of an organic molecule. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms in this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[15] Deuterated solvents are necessary to avoid large interfering solvent peaks in the ¹H spectrum and for the instrument's lock system.[15]

-

Sample Quantity: For a standard high-field NMR instrument, dissolve 5-25 mg of the compound for a ¹H spectrum.[16][17] A higher concentration (50-100 mg) is often required for a ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.[16]

-

Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.[15][17] To ensure high-quality spectra with sharp lines, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Analysis: Cap the NMR tube, label it, and acquire the spectra. The resulting chemical shifts, integration values, and coupling patterns will confirm the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio. This provides definitive confirmation of the molecular formula. For this compound, the expected molecular ion peak would correspond to its molecular weight of ~216.2 g/mol .[2]

Conclusion

The physicochemical properties of this compound—its defined melting point, predicted pKa, and solubility characteristics—form a critical dataset for its application in research and development. The experimental protocols detailed herein represent the gold standard for obtaining reliable and reproducible data. By grounding our understanding of this molecule in rigorously determined empirical values, we enable its confident use in complex synthetic pathways, biological screening, and advanced materials development.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Small molecule NMR sample preparation. (2023-08-29). [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23). [Link]

-

Sample Preparation - Max T. Rogers NMR - Michigan State University. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2021-08-20). [Link]

-

In-vitro Thermodynamic Solubility - Protocols.io. (2021-08-03). [Link]

-

Melting point determination. [Link]

-

Measuring the Melting Point - Westlab Canada. (2023-05-08). [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

-

NMR Sample Preparation. [Link]

-

Thermodynamic Solubility Assay - Domainex. [Link]

-

Experiment 1 - Melting Points. [Link]

-

N-Methyl 3-nitrobenzenesulfonamide - ChemBK. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022-04-07). [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]

-

Thermodynamic Solubility Assay - Evotec. [Link]

-

This compound | C7H8N2O4S | CID 579071 - PubChem. [Link]

-

N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H8N2O4S | CID 579071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 58955-78-5 CAS MSDS (N-METHYL 3-NITROBENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. enamine.net [enamine.net]

- 10. evotec.com [evotec.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

An In-depth Technical Guide to N-Methyl-3-nitrobenzenesulfonamide (CAS: 58955-78-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyl-3-nitrobenzenesulfonamide, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, spectral characterization, safety protocols, and potential applications, offering insights grounded in established chemical principles.

Core Molecular Attributes

This compound is a sulfonamide derivative characterized by a nitro group at the meta position of the benzene ring and a methyl group on the sulfonamide nitrogen.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58955-78-5 | [1] |

| Molecular Formula | C₇H₈N₂O₄S | [1] |

| Molecular Weight | 216.22 g/mol | [1] |

| Melting Point | 110-114 °C | |

| Appearance | Expected to be a solid at room temperature | |

| IUPAC Name | This compound | [1] |

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine. This is a classic nucleophilic acyl substitution reaction at the sulfonyl group.

Reaction Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.[2]

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Amine and Base: Add triethylamine (1.1 equivalents) to the cooled solution. Slowly add a solution of methylamine (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Causality of Experimental Choices:

-

Aprotic Solvent: Dichloromethane is used as it is a good solvent for the reactants and does not participate in the reaction.

-

Base: Triethylamine is added to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Controlled Temperature: The initial cooling to 0°C is to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The meta-substitution pattern will lead to a complex splitting pattern.

-

N-H Proton (1H): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected, with its chemical shift being solvent-dependent.

-

N-Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) is expected in the upfield region (typically δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy

The PubChem entry for this compound indicates the availability of ¹³C NMR data.[1] The spectrum is expected to show signals for the six aromatic carbons and one aliphatic carbon of the methyl group. The carbon attached to the nitro group and the sulfonyl group will be significantly deshielded.

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.[3]

-

C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).[4]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[5]

-

S=O Stretch (Sulfonamide): Two strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

N-O Stretch (Nitro group): Two strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Mass Spectrometry

The mass spectrum of this compound is expected to show the molecular ion peak (M⁺) at m/z 216.[1] Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and the C-S bond.[6][7][8]

Reactivity and Potential Applications

The chemical behavior of this compound is largely dictated by the interplay of the sulfonamide and the electron-withdrawing nitro group.

Role as a Protecting Group Intermediate

Nitrobenzenesulfonamides are well-established as protecting groups for amines in organic synthesis. The strong electron-withdrawing nature of the nitro group makes the sulfonamide N-H proton acidic, facilitating N-alkylation. The nitrobenzenesulfonyl group can be cleaved under mild conditions, making it a valuable tool in multi-step synthesis.

Potential in Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents.[9] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation:

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can target metalloenzymes.[9]

-

Antibacterial Agents: The historical roots of sulfonamides lie in their antibacterial properties.[10]

-

Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group.

Further research is required to elucidate any specific biological targets and therapeutic potential of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with well-defined chemical properties and a straightforward synthetic route. While its primary utility to date has been within the broader context of nitrobenzenesulfonamides as synthetic intermediates, its structural features suggest potential for exploration in medicinal chemistry. This guide provides a foundational understanding for researchers and drug development professionals interested in this and related molecules. Further investigation into its specific biological activities is warranted to fully explore its potential.

References

- Angene Chemical. (2021).

- The Royal Society of Chemistry.

- CymitQuimica. CAS 96-58-2: 4-Hydroxy-N-methyl-3-nitrobenzenesulfonamide.

- Apollo Scientific. (2023). 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)

- Sigma-Aldrich. (2025).

- PubChem. This compound.

- Fisher Scientific.

- Chemistry LibreTexts. (2023).

- Fisher Scientific. (2023).

- TCI. 9527 N-Methylbenzenesulfonamide (English) AAA TCI MSDS A2.

- Sigma-Aldrich. (2025).

- Specac Ltd. Interpreting Infrared Spectra.

- TREA. Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- eGyanKosh. 13C NMR spectroscopy • Chemical shift.

- University of Colorado Boulder. Table of IR Absorptions.

- Benchchem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.

- PubChem. N-methyl-2-nitrobenzene-1-sulfonamide.

- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- DIGIBUG Principal.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- YouTube. (2015).

- Sigma-Aldrich. (2025).

- eGyanKosh.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ICT Prague. Table of Characteristic IR Absorptions.

- ACS Publications. (2010).

- Scribd. Us 5436370 | PDF | Acid | Chemical Reactions.

- ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3....

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

- BLD Pharm. 58955-78-5|this compound|BLD Pharm.

- Santa Cruz Biotechnology. N-(4-Amino-phenyl)-4-methyl-3-nitro-benzenesulfonamide | SCBT.

- SpectraBase. N-methyl-4-nitrobenzenesulfonamide - Optional[13C NMR] - Chemical Shifts.

- Benchchem. 4-(Methylamino)-3-nitro-benzenesulfonamide | 53484-27-8 | Benchchem.

- Benchchem.

- PubChem. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138.

- Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- PubMed. Ligand-binding residues integrate affinity and efficacy in the NMDA receptor.

- Brainly. (2023).

Sources

- 1. This compound | C7H8N2O4S | CID 579071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. angenechemical.com [angenechemical.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of N-Methyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-nitrobenzenesulfonamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. Its molecular structure, characterized by a nitro-substituted benzene ring attached to a sulfonamide group with an N-methyl substituent, gives rise to specific spectral properties. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for this compound, offering insights into its structural elucidation and analytical characterization.

The compound has the molecular formula C₇H₈N₂O₄S and a molecular weight of approximately 216.22 g/mol .[1] Its unique arrangement of functional groups dictates its chemical behavior and is key to interpreting its spectral data. Understanding these spectral characteristics is fundamental for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Section 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles of ¹H NMR

Proton NMR spectroscopy is a powerful analytical technique that provides information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei (protons).[2][3][4] The principle lies in the fact that protons have a quantum mechanical property called spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclear magnets can align with or against the field, creating two energy states. The energy difference between these states corresponds to the radiofrequency region of the electromagnetic spectrum. By applying a radiofrequency pulse, the protons can be excited from the lower to the higher energy state. The frequency at which this resonance occurs is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift.[5] This allows for the differentiation of protons in different parts of a molecule.

Experimental Protocol for ¹H NMR

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it should not contain protons that would interfere with the sample's spectrum.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any drift in the magnetic field.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Initiate the acquisition sequence.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase and baseline corrections are applied to the spectrum to ensure accurate integration and peak picking.

-

In-depth Interpretation of the Predicted ¹H NMR Spectrum

The following is an interpretation based on predicted ¹H NMR data for this compound. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and sulfonamide groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.6 - 8.8 | Singlet (or narrow triplet) | - | 1H |

| H-4 | ~8.4 - 8.6 | Doublet of doublets | ~8.0, 2.0 | 1H |

| H-6 | ~8.1 - 8.3 | Doublet | ~8.0 | 1H |

| H-5 | ~7.8 - 8.0 | Triplet | ~8.0 | 1H |

| N-CH₃ | ~2.8 - 3.0 | Singlet | - | 3H |

| NH | ~5.0 - 6.0 | Quartet (or broad singlet) | ~5.0 | 1H |

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene ring are significantly deshielded due to the strong electron-withdrawing nature of both the nitro group and the sulfonamide group.

-

H-2: This proton is situated between the two electron-withdrawing groups and is expected to be the most deshielded, appearing at the highest chemical shift. Its multiplicity will likely be a singlet or a narrow triplet due to small couplings with H-4 and H-6.

-

H-4: This proton is ortho to the nitro group and will be deshielded. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, larger J value) and H-2 (meta coupling, smaller J value).

-

H-6: This proton is ortho to the sulfonamide group and will also be deshielded. It will appear as a doublet due to ortho coupling with H-5.

-

H-5: This proton is meta to both the nitro and sulfonamide groups. It will appear as a triplet due to ortho coupling with both H-4 and H-6.

-

-

N-Methyl Protons (N-CH₃): The methyl protons are attached to a nitrogen atom, which is adjacent to the electron-withdrawing sulfonyl group. This causes a downfield shift compared to a typical methyl group. They will appear as a singlet as there are no adjacent protons to couple with.

-

Sulfonamide Proton (NH): The proton on the nitrogen of the sulfonamide group is acidic and its chemical shift can be variable and dependent on concentration and solvent. It is expected to appear as a broad signal. If coupling to the N-methyl protons is observed, it would appear as a quartet.

Section 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles of ¹³C NMR

Carbon-13 NMR spectroscopy is analogous to proton NMR but observes the ¹³C nucleus. The natural abundance of ¹³C is only about 1.1%, which makes the technique less sensitive than ¹H NMR. However, it provides valuable information about the carbon skeleton of a molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak, and the chemical shift of each peak is indicative of the carbon's electronic environment.

Experimental Protocol for ¹³C NMR

The experimental setup is similar to that of ¹H NMR, with the key difference being the observation frequency, which is lower for ¹³C. Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio. Broadband proton decoupling is usually employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

In-depth Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound would show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (C-NO₂) | ~148 - 150 |

| C-1 (C-SO₂) | ~140 - 142 |

| C-5 | ~130 - 132 |

| C-6 | ~128 - 130 |

| C-4 | ~125 - 127 |

| C-2 | ~122 - 124 |

| N-CH₃ | ~28 - 30 |

-

Aromatic Carbons:

-

C-3 and C-1: The carbons directly attached to the electron-withdrawing nitro and sulfonamide groups (ipso-carbons) are expected to be the most deshielded and appear at the lowest field (highest ppm values).

-

C-5, C-6, C-4, and C-2: The other aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The exact positions are influenced by the combined inductive and resonance effects of the substituents.

-

-

N-Methyl Carbon (N-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum at a relatively low field due to its attachment to the nitrogen of the sulfonamide group.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Fundamental Principles of Gas Chromatography-Mass Spectrometry

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6][7] In GC, a volatile sample is injected into a column and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a fingerprint of the molecule.[8]

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

Instrument Setup:

-

Set the GC oven temperature program, which typically involves an initial hold temperature followed by a ramp to a final temperature to ensure good separation of components.

-

Set the injector temperature to ensure complete volatilization of the sample.

-

Set the mass spectrometer to scan over a specific m/z range (e.g., 40-300 amu). Electron ionization (EI) at 70 eV is a common ionization method.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The instrument will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

In-depth Interpretation of the Expected Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is dictated by the weakest bonds in the molecule and the stability of the resulting fragments.

Proposed GC-MS Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in GC-MS.

Major Expected GC-MS Fragments

| m/z | Proposed Fragment Ion | Notes |

| 216 | [C₇H₈N₂O₄S]⁺ | Molecular ion (M⁺) |

| 186 | [C₇H₈NO₂S]⁺ | Loss of NO |

| 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 93 | [C₆H₅O]⁺ or [CH₃NSO₂]⁺ | Phenoxy cation or methylsulfonamide fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

-

Molecular Ion (m/z 216): The presence of a peak at m/z 216 would confirm the molecular weight of the compound.[1]

-

Loss of Nitro Group Fragments: A common fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da), leading to fragments at m/z 186 and m/z 170, respectively.

-

Sulfonamide Bond Cleavage: The bond between the benzene ring and the sulfur atom, as well as the S-N bond, are susceptible to cleavage.

-

Cleavage of the C-S bond can lead to the formation of the nitrophenyl cation at m/z 122.

-

Cleavage of the S-N bond can result in the benzenesulfonyl cation at m/z 141.

-

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the benzenesulfonyl cation (m/z 141) can lose SO₂ to form the phenyl cation (m/z 77). The nitrophenyl cation (m/z 122) can also lose NO₂ to give the phenyl cation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and GC-MS provides a comprehensive analytical toolkit for the structural characterization of this compound. This guide has detailed the fundamental principles behind each technique, provided standardized experimental protocols, and offered an in-depth interpretation of the expected spectral data. By understanding these spectral fingerprints, researchers and scientists can confidently identify and assess the purity of this compound, which is crucial for its application in drug development and other scientific endeavors. The predictive nature of the interpretations provided herein serves as a robust framework for analyzing experimentally obtained data.

References

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link][2]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1][9]

-

Abmole. N-Methyl 3-Nitrobenzenesulfonamide Certificate of Analysis. [Link][10]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link][3]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link][5]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link][13]

-

Quora. What is the basic principle of NMR in inorganic or organic chemistry?. [Link][4]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link][14]

-

YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. [Link][16]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][17]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link][18]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10846–10857. [Link][19]

-

ResearchGate. (2000). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. [Link][20]

-

EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link][6]

-

SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link][7]

-

Semantic Scholar. Rearrangement of aromatic sulfonate anions in the gas phase. [Link][21]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link][22]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link][23]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link][24]

-

UMass Chan Medical School. Mass Spectrometry: Fragmentation. [Link][25]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link][26]

-

University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][27]

-

Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link][28]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link][29]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link][30]

-

ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link][31]

Sources

- 1. This compound | C7H8N2O4S | CID 579071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. ijirset.com [ijirset.com]

- 6. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 7. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. PROSPRE [prospre.ca]

- 10. N-Methyl 3-Nitrobenzenesulfonamide检测报告 | N-Methyl 3-Nitrobenzenesulfonamide分析证明 | AbMole中文官网 [abmole.cn]

- 11. Predict 1H proton NMR spectra [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 14. acdlabs.com [acdlabs.com]

- 15. CASPRE [caspre.ca]

- 16. youtube.com [youtube.com]

- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 19. docs.nrel.gov [docs.nrel.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rearrangement of aromatic sulfonate anions in the gas phase | Semantic Scholar [semanticscholar.org]

- 22. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. zefsci.com [zefsci.com]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. researchgate.net [researchgate.net]

- 27. whitman.edu [whitman.edu]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. researchgate.net [researchgate.net]

N-Methyl-3-nitrobenzenesulfonamide: A Technical Guide to its Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-nitrobenzenesulfonamide is a small molecule belonging to the nitrobenzenesulfonamide class of organic compounds. While direct and extensive biological data for this specific molecule is not abundant in publicly accessible literature, the foundational structure of a sulfonamide coupled with a nitroaromatic ring suggests a range of potential biological activities. This technical guide aims to provide an in-depth analysis of these putative activities by examining the well-established biological roles of structurally related nitrobenzenesulfonamides and the broader sulfonamide class of compounds. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential for oral bioavailability, membrane permeability, and overall drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄S | [1] |

| Molecular Weight | 216.22 g/mol | [1] |

| Melting Point | 110-114 °C | [2] |

| Boiling Point | 369.4 °C at 760 mmHg | [2] |

| Calculated LogP | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Putative Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to exhibit several biological effects, which are detailed in the following sections.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3]

Mechanism of Action: The inhibitory action of sulfonamides on CAs is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.[4][5] The affinity and selectivity of inhibition can be modulated by substitutions on the aromatic ring.[6][7]

Comparative Biological Activity of Related Nitrobenzenesulfonamides:

While no specific data for this compound is available, the following table summarizes the carbonic anhydrase inhibitory activity of other nitrobenzenesulfonamide derivatives against various human (h) CA isoforms. This data provides a context for the potential potency and selectivity of this compound.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4-Nitrobenzenesulfonamide | 250 | 12 | 25 | 5.7 | |

| 3-Nitrobenzenesulfonamide | 450 | 28 | 35 | 7.8 | |

| 2-Nitrobenzenesulfonamide | >10000 | 870 | 980 | 453 |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrases.

-

Enzyme and Substrate Preparation:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are purified and their concentrations determined.

-

A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water.

-

-

Assay Buffer:

-

A suitable buffer, such as 20 mM HEPES or TRIS at a specific pH (e.g., 7.4), is used.

-

-

Inhibitor Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial dilutions of the stock solution are made to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.

-

The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time.

-

-

Data Analysis:

-

The initial reaction rates are plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and their mechanism of action is well-characterized.[8][9] They are bacteriostatic agents, meaning they inhibit the growth and proliferation of bacteria rather than killing them directly.[9]

Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial DNA replication and growth.[] Mammalian cells are not affected because they obtain folic acid from their diet.[11]

Comparative Antimicrobial Activity of Related Nitrobenzenesulfonamides:

The following table presents the minimum inhibitory concentration (MIC) values of some nitro-substituted sulfonamide derivatives against various bacterial strains.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| 4-Nitrobenzenesulfonamide | >128 | 64 | |

| N-(substituted)-4-nitrobenzenesulfonamides | 16 - >128 | 32 - >128 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Strains and Media:

-

Select relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Use appropriate growth media, such as Mueller-Hinton Broth (MHB).[12]

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[12]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing MHB.[12]

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 16-20 hours.[12]

-

-

Result Interpretation:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

-

Cardiovascular Effects

Certain benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system.[13][14][15] These effects can be mediated through various mechanisms, including the blockade of adrenoceptors, inhibition of phosphodiesterases, or antagonism of endothelin receptors.[14]

Potential Mechanisms of Action:

-

Adrenoceptor Blockade: Some sulfonamides can act as antagonists at alpha and beta-adrenergic receptors, leading to vasodilation and a decrease in heart rate.

-

Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs can lead to an increase in intracellular cyclic AMP and/or cyclic GMP, resulting in smooth muscle relaxation and vasodilation.

-

Endothelin Receptor Antagonism: Blocking the action of endothelin, a potent vasoconstrictor, can lead to a reduction in blood pressure.

While there is no specific data on the cardiovascular effects of this compound, the presence of the benzenesulfonamide scaffold suggests that this is a plausible area for investigation.

Comparative Cardiovascular Activity of Related Benzenesulfonamides:

| Compound | Biological Effect | Model | Reference |

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased perfusion pressure and coronary resistance | Isolated rat heart | [13] |

| Substituted benzenesulfonamides | Phospholipase A2 inhibitors, reduced myocardial infarction | Coronary occluded rats | [16] |

Radiosensitizers for Cancer Therapy

A European patent describes the use of substituted 3-nitrobenzenesulfonamides as radiosensitizers for hypoxic tumor cells.[17] Hypoxic cells are known to be more resistant to radiation therapy, and radiosensitizers are compounds that can increase the effectiveness of this treatment.[18][19]

Mechanism of Action: The proposed mechanism for nitroaromatic compounds as radiosensitizers involves their ability to mimic oxygen in "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair.[20] Under hypoxic conditions, the nitro group can be reduced to form reactive radical anions that can interact with and damage cellular macromolecules, including DNA.[20]

This patented application suggests a novel and highly specific therapeutic avenue for this compound and related compounds, warranting further investigation in the context of oncology.

Conclusion

While direct biological data on this compound is limited, a comprehensive analysis of its structural components and the activities of related compounds provides a strong rationale for investigating its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, a modulator of cardiovascular function, and a radiosensitizer for cancer therapy. This technical guide serves as a starting point for researchers, providing the foundational knowledge and experimental frameworks necessary to explore the biological landscape of this intriguing molecule. Further empirical studies are essential to validate these putative activities and to determine the therapeutic potential of this compound.

References

-

Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action. Retrieved from [Link]

- Parveen, Z., Singh, G., & Siddiqui, N. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2821-2836.

-

Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

- Zubrienė, A., Smirnov, A., Dudutienė, V., Timm, D., & Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Molecular Sciences, 22(15), 8168.

- Figueroa-Valverde, L., Alvarez-Ramirez, M., Rosas-Nexticapa, M., López-Ramos, M., Mateu-Armad, M. V., Garcimarrero-Espino, E. A., ... & Cauich-Carrillo, R. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.

- Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: Improving ligand/isoform matching and selectivity of action. Journal of Medicinal Chemistry, 63(13), 6740-6753.

- Khan, I., Ali, S., & Ahmed, S. (2011). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chilean Chemical Society, 56(3), 775-778.

- Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Molecules, 26(22), 7013.

- King, R. W., & Burgen, A. S. (1976). Kinetic aspects of structure-activity relations: the binding of sulphonamides by carbonic anhydrase. Proceedings of the Royal Society of London. Series B. Biological Sciences, 193(1111), 107-125.

- Figueroa-Valverde, L., Alvarez-Ramirez, M., Rosas-Nexticapa, M., López-Ramos, M., Mateu-Armad, M. V., Garcimarrero-Espino, E. A., ... & Cauich-Carrillo, R. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.

-

ResearchGate. (n.d.). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. Retrieved from [Link]

- Nocentini, A., & Supuran, C. T. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1275.

- Angeli, A., Ferraroni, M., & Supuran, C. T. (2022). Interaction studies between carbonic anhydrase and a sulfonamide inhibitor by experimental and theoretical approaches. ACS Medicinal Chemistry Letters, 13(2), 246-251.

-

Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

-

ChemBK. (n.d.). N-Methyl 3-nitrobenzenesulfonamide. Retrieved from [Link]

- Kishino, J., Ogawa, M., Nishi, K., Ohba, Y., Okuyama, S., & Ohtsuka, T. (1996). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 39(3), 522-528.

- Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.

- De, B., & Ghoshal, N. (2012). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents.

- Wist, A. D., Sinner, E. K., & Lieleg, O. (2022). Detection of sulfonamide antibiotics using an elastic hydrogel microparticles-based optical biosensor. ACS Applied Materials & Interfaces, 14(38), 42969-42978.

- De, B., & Ghoshal, N. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204.

-

PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Retrieved from [Link]

- Zhang, R., Wang, Y., & Zhang, X. (2021). Application of radiosensitizers in cancer radiotherapy. Journal of Nanobiotechnology, 19(1), 1-18.

- Candelaria, N. R., & Le, D. (2015). Recent developments in radiosensitization. Anticancer Research, 35(9), 4671-4678.

- Al-Ghorbani, M., & Al-Salahi, R. (2022). Radiation nanosensitizers in cancer therapy—From preclinical discoveries to the outcomes of early clinical trials. Cancers, 14(11), 2686.

- Szafranski, K., Szewczyk, G., & Stępień, K. (2022). Natural radiosensitizers in radiotherapy: Cancer treatment by combining ionizing radiation with resveratrol. International Journal of Molecular Sciences, 23(3), 1735.

Sources

- 1. This compound | C7H8N2O4S | CID 579071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. study.com [study.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 15. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Brazilian Journal of Science [periodicos.cerradopub.com.br]

- 16. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Radiosensitizers in Radiotherapy: Cancer Treatment by Combining Ionizing Radiation with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

N-Methyl-3-nitrobenzenesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

Executive Summary

N-Methyl-3-nitrobenzenesulfonamide is a specialized organic compound positioned at the intersection of synthetic versatility and therapeutic potential. While not a therapeutic agent in its own right, its true value in medicinal chemistry lies in its role as a highly adaptable synthetic intermediate and a foundational scaffold for drug discovery. The strategic placement of a nitro group and an N-methylated sulfonamide on a benzene ring provides two distinct and chemically reactive handles. This guide delves into the core applications of this molecule, exploring its utility as a linchpin for creating diverse compound libraries and as a structural template for developing targeted agents, most notably in the field of oncology as potential radiosensitizers. We will explore the causality behind its synthetic transformations, provide detailed experimental protocols, and map out future trajectories for its application in drug development.

Introduction: The Legacy of the Benzenesulfonamide Scaffold

The journey of benzenesulfonamides in medicine is a storied one, beginning with the Nobel Prize-winning discovery of sulfonamide antibacterial agents, or "sulfa drugs," in the 1930s.[1] This class of compounds revolutionized medicine and established the sulfonamide moiety as a privileged pharmacophore. The introduction of a nitro group onto this scaffold, creating nitrobenzenesulfonamides, was initially driven by the needs of organic synthesis, where the potent electron-withdrawing nature of the nitro group could be used to modulate reactivity.[1]

This compound (C₇H₈N₂O₄S) builds upon this legacy.[2] The N-methylation of the sulfonamide can enhance lipophilicity, potentially improving pharmacokinetic properties like cell permeability, while the meta-positioned nitro group serves as both a powerful electronic modulator and a latent functional group, ready for strategic chemical transformation.

Physicochemical and Structural Profile

Understanding the inherent properties of this compound is fundamental to appreciating its utility. The molecule's structure presents a unique electronic and steric environment that medicinal chemists can exploit.

| Property | Value | Source |

| CAS Number | 58955-78-5 | [2] |

| Molecular Formula | C₇H₈N₂O₄S | [2][3] |

| Molecular Weight | 216.22 g/mol | [2] |

| Melting Point | 110-114 °C | [3][4][5] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Topological Polar Surface Area | 100 Ų | [2] |

The strong electron-withdrawing effect of the nitro group significantly influences the electron density of the aromatic ring and increases the acidity of the N-H proton on the parent sulfonamide, a feature altered by the N-methylation in the title compound.

Core Application I: A Strategic Intermediate for Compound Library Synthesis

The primary and most powerful application of this compound in medicinal chemistry is its role as a versatile building block. Its structure contains a key latent functional group—the nitro group—which can be readily converted into a primary amine. This transformation unlocks a cascade of potential derivatization pathways.

Workflow: The Nitro-to-Amine Reduction

The conversion of the aromatic nitro group to an aniline is one of the most robust and fundamental transformations in medicinal chemistry. It effectively unmasks a reactive amino group, which serves as a critical anchor point for building molecular complexity and exploring Structure-Activity Relationships (SAR).

Caption: Synthetic workflow for the reduction of this compound.

Experimental Protocol: Reduction via Tin(II) Chloride

This protocol describes a standard laboratory procedure for the reduction of the nitro group. The choice of Tin(II) chloride is based on its effectiveness and tolerance for various functional groups.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.

-

Reaction: Cool the flask in an ice bath and slowly add concentrated HCl. After the addition, attach a condenser and heat the mixture to reflux for 3-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Amino-N-methylbenzenesulfonamide.

-

Purification: The product can be further purified by column chromatography or recrystallization as needed.

The resulting 3-Amino-N-methylbenzenesulfonamide is a valuable intermediate, ready for diversification through reactions like amide coupling, reductive amination, or diazotization, enabling the rapid synthesis of large compound libraries for high-throughput screening.

Core Application II: A Scaffold for Hypoxic Tumor Cell Radiosensitizers

A compelling therapeutic application for nitroaromatic compounds is in oncology. Many solid tumors contain regions of low oxygen, or hypoxia, which makes them resistant to radiation therapy. The nitro group can be selectively reduced under hypoxic conditions by cellular reductases, making nitro-containing molecules ideal candidates for hypoxia-activated prodrugs and radiosensitizers.

A European patent describes how substituted 3-nitrobenzenesulfonamides can be used as sensitizers for hypoxic tumor cells during radiation therapy.[6] While the patent focuses on a broader class, this compound represents a core structure within this class. The proposed mechanism involves the reduction of the nitro group to a radical anion, which is a highly reactive species capable of damaging cellular components like DNA, thereby enhancing the cell-killing effect of radiation.[6]

Caption: Proposed mechanism for hypoxic radiosensitization by 3-nitrobenzenesulfonamides.

Experimental Protocol: Synthesis of a Derivative Analog